1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
CAS No.: 924817-75-4
Cat. No.: VC7926538
Molecular Formula: C14H19BrFNO2
Molecular Weight: 332.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 924817-75-4 |
---|---|
Molecular Formula | C14H19BrFNO2 |
Molecular Weight | 332.21 g/mol |
IUPAC Name | tert-butyl N-[3-bromo-1-(4-fluorophenyl)propyl]carbamate |
Standard InChI | InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) |
Standard InChI Key | RBZPTCMSIPNDPT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is tert-butyl [3-bromo-1-(4-fluorophenyl)propyl]carbamate. Alternative designations include 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane and N-(3-bromo-1-(4-fluorophenyl)propyl)carbamic acid tert-butyl ester . Its CAS number, 924817-75-4, uniquely identifies it in chemical databases.
Molecular Formula and Structural Representation
The molecular formula C₁₄H₁₉BrFNO₂ reflects the integration of a Boc group (C₅H₁₁NO₂), a bromine atom, a fluorine-substituted aromatic ring, and a three-carbon propane backbone. The SMILES notation CC(C)(C)OC(=O)NC(CBr)C1=CC=C(C=C1)F delineates the connectivity: a Boc-protected amine linked to a brominated carbon adjacent to a 4-fluorophenyl group .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 924817-75-4 | |
Molecular Formula | C₁₄H₁₉BrFNO₂ | |
Molecular Weight | 332.21 g/mol | |
SMILES | CC(C)(C)OC(=O)NC(CBr)C1=CC=C(C=C1)F | |
InChI Key | Not reported | — |
Physicochemical Properties
Physical State and Solubility
The compound is typically supplied as a solid under ambient conditions, though specific melting point data remain unreported in publicly available sources. Limited solubility profiles suggest compatibility with organic solvents such as dichloromethane and chloroform, which are commonly employed in Boc-deprotection reactions .
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Storage Conditions | Dry, sealed, ambient temperature | |
Hygroscopicity | Yes |
Synthetic Applications and Utility
Role in Pharmaceutical Intermediates
The Boc group in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane serves as a temporary protective moiety for amines, enabling selective functionalization of the bromine site. This compound is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group for palladium-catalyzed aryl-aryl bond formation . The 4-fluorophenyl group, a common pharmacophore, enhances the bioavailability of resultant molecules in drug candidates targeting neurological and oncological pathways .
Supplier | Catalog Number | Purity | Packaging | Source |
---|---|---|---|---|
Apollo Scientific | PC510079 | Not specified | 1 g, 5 g | |
Synblock | AB24735 | ≥98% | Custom quantities |
Future Research Directions
Expanding Synthetic Methodologies
Further exploration of this compound’s reactivity in nickel- or copper-catalyzed aminations could unlock routes to novel heterocycles. Additionally, kinetic studies on Boc deprotection under mild acidic conditions may optimize its use in sequential functionalization strategies.
Toxicological Profiling
Comprehensive ecotoxicological assessments are needed to evaluate its environmental persistence and bioaccumulation potential, particularly given the persistence of fluorinated aromatic compounds in aquatic systems.
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